molecular formula C2HK B576438 Potassioethyne CAS No. 1111-63-3

Potassioethyne

Cat. No.: B576438
CAS No.: 1111-63-3
M. Wt: 64.13 g/mol
InChI Key: CRKHPDAAPWRSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassioethyne, more commonly known as potassium acetylide, is a chemical reagent valued in research laboratories for its use as a strong base and a nucleophile in organic synthesis. It is typically employed in the formation of new carbon-carbon bonds, specifically in the alkylation of terminal alkynes to synthesize longer-chain alkynes, which are important building blocks in the preparation of complex organic molecules, pharmaceuticals, and materials science precursors. This compound acts as a deprotonating agent for acidic protons and participates in nucleophilic addition reactions. As a highly reactive material, it is moisture-sensitive and requires handling under inert atmosphere conditions, such as argon or nitrogen. Researchers are advised to consult comprehensive safety data sheets (SDS) and conduct a thorough risk assessment before use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1111-63-3

Molecular Formula

C2HK

Molecular Weight

64.13 g/mol

IUPAC Name

potassium;ethyne

InChI

InChI=1S/C2H.K/c1-2;/h1H;/q-1;+1

InChI Key

CRKHPDAAPWRSRN-UHFFFAOYSA-N

SMILES

C#[C].[K]

Canonical SMILES

C#[C-].[K+]

Origin of Product

United States

Historical Context and Evolution of Acetylide Chemistry Research

The journey of acetylide chemistry is a compelling narrative of discovery and innovation that laid the groundwork for many modern synthetic transformations. The acidic nature of the terminal alkyne proton was an early and crucial observation, paving the way for the generation of acetylide anions.

Historically, the preparation of alkali metal acetylides, including potassium acetylide, was often achieved by reacting acetylene (B1199291) with the elemental metals or with strong inorganic bases like sodium amide in liquid ammonia (B1221849). wikipedia.orgbyjus.com A foundational reaction in this area is the Favorskii reaction, discovered in the early 1900s by Russian chemist Alexei Yevgrafovich Favorskii. This reaction involves the nucleophilic addition of a terminal alkyne to a carbonyl compound in the presence of a base, such as potassium hydroxide (B78521), to form a propargyl alcohol. byjus.com The in situ formation of potassium acetylide from acetylene and potassium hydroxide is a key step in this process.

The evolution of acetylide chemistry saw a shift in the choice of bases and solvents to improve efficiency and broaden the scope of reactions. While early methods relied on harsh conditions, the mid-20th century saw the increased use of reagents like sodium amide. Subsequently, the development of organolithium reagents, such as butyllithium, provided milder and more versatile methods for the deprotonation of terminal alkynes, leading to the widespread use of lithium acetylides in organic synthesis. masterorganicchemistry.com Despite the prevalence of lithium-based reagents, potassium acetylide and its in situ generation from potassium bases continue to be relevant, particularly in specific applications where the nature of the counter-ion influences reactivity and selectivity.

Interactive Data Table: Key Milestones in Early Acetylide Chemistry
MilestoneKey Researcher(s)Approximate EraSignificance
First preparation of an acetylide (calcium carbide)Friedrich Wöhler1862Demonstrated the generation of acetylene from a metal carbide.
Nucleophilic addition of sodium acetylide to carbonylsJohn Ulric Nef1899Established the C-C bond-forming potential of acetylides.
Development of the Favorskii reactionAlexei FavorskiiEarly 1900sIntroduced the use of bases like KOH for the alkynylation of carbonyls.
Use of sodium amide in liquid ammoniaVariousEarly to mid-20th centuryBecame a standard method for generating acetylide anions for alkylation reactions.

Contemporary Significance of Potassium Acetylide in Synthetic Methodologies

In modern organic synthesis, potassium acetylide and related potassium bases remain highly significant, enabling a range of powerful transformations. Its contemporary relevance is marked by its application in both classical and newly developed synthetic methodologies, often prized for its unique reactivity profile and the accessibility of its precursors.

A primary application of potassium acetylide is in alkynylation reactions , particularly the addition to carbonyl compounds and epoxides. The reaction with aldehydes and ketones, a cornerstone of the Favorskii reaction, continues to be a reliable method for the synthesis of propargylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. Similarly, the nucleophilic ring-opening of epoxides by acetylide anions provides a direct route to valuable homopropargyl alcohols. masterorganicchemistry.comchemistrysteps.com

The landscape of cross-coupling reactions has also been influenced by potassium-based reagents. While palladium-catalyzed cross-coupling reactions have traditionally relied on organometallic reagents based on zinc, tin, or boron, there is a growing interest in the use of more earth-abundant and readily prepared organopotassium compounds. nih.gov Recent research has demonstrated that potassium bases, such as potassium bis(trimethylsilyl)amide (KHMDS), can serve as efficient catalysts or reagents for transition-metal-free coupling reactions. researchgate.net These methods offer a more sustainable and cost-effective alternative to traditional cross-coupling protocols.

Furthermore, potassium bases are instrumental in modern C-H activation strategies. The high basicity of these compounds allows for the direct deprotonation of weakly acidic C-H bonds, generating carbanions that can then participate in various bond-forming reactions. This approach circumvents the need for pre-functionalization of substrates, leading to more atom-economical and efficient synthetic routes. nih.govnih.gov For instance, potassium tert-butoxide has been shown to initiate C-H iodination of electron-deficient heteroaromatic compounds, which are valuable intermediates for further cross-coupling reactions. nih.gov

Interactive Data Table: Representative Modern Applications of Potassium Acetylide and Bases
Reaction TypeReagents/CatalystSubstrate ExampleProduct TypeSignificance
AlkynylationAcetylene (B1199291), KOHKetone/AldehydePropargylic AlcoholC-C bond formation, synthesis of key intermediates.
Epoxide Ring-OpeningTerminal Alkyne, Strong BaseEpoxideHomopropargyl AlcoholAccess to important structural motifs.
C-H SilylationKHMDS (catalyst)Terminal AlkyneSilylacetyleneTransition-metal-free C-Si bond formation. researchgate.net
C-H IodinationPotassium tert-butoxideHeteroaromaticIodoheteroaromaticPreparation of cross-coupling precursors. nih.gov

Theoretical Frameworks in Potassium Acetylide Research

Traditional Preparative Routes for Potassium Acetylide

Historically, and still relevant in laboratory settings, several methods have been established for the preparation of potassium acetylide.

Reactions of Potassium Metal with Acetylene (B1199291) Gas

Potassium acetylide can be prepared by the direct reaction of potassium metal with acetylene gas. This reaction is typically carried out in a solvent such as liquid ammonia (B1221849), which effectively solvates the resulting potassium acetylide and facilitates the reaction between the highly reactive alkali metal and acetylene ontosight.ai. The historical discovery of acetylene by Edmund Davy in 1836 involved heating potassium carbonate with carbon to produce potassium carbide (K₂C₂), which subsequently reacted with water to release acetylene. While this involved potassium carbide rather than potassium metal directly reacting with acetylene, it underscores the early association of potassium with acetylene chemistry wikipedia.org.

Synthesis from Potassium Hydroxide and Acetylene

A common and accessible method for synthesizing potassium acetylide involves the reaction of acetylene with potassium hydroxide (KOH) testbook.comallen.inbyjus.comflexiprep.com. The reaction proceeds as follows:

HC≡CH + KOH ⇌ HC≡CK + H₂O

This reaction is an acid-base reaction where acetylene, with a pKa of approximately 25, acts as a weak acid. While potassium hydroxide is a strong base, its effectiveness in deprotonating acetylene can be influenced by reaction conditions, as the equilibrium may not always strongly favor the formation of potassium acetylide compared to stronger bases ajol.info.

Various conditions have been employed:

In Solvent Mixtures: Acetylene can be passed into a mixture of finely divided potassium hydroxide suspended in an organic solvent, such as toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO) google.comgoogle.com. The presence of a phase-transfer catalyst in toluene can enhance the reaction google.com. Dibutyl ether of diethylene glycol has also been used as an inert reaction diluent google.com.

Temperature Control: Reactions can be conducted at room temperature or elevated temperatures, typically ranging from 20°C to 100°C google.comgoogle.comgoogle.com. For instance, heating KOH in dibutyl ether to above 150°C followed by cooling to below 60°C can be effective google.com. A specific process utilizes water-containing potassium hydroxide (10-40% water) in the absence of solvents, operating within a temperature range of 50°C to 100°C google.com. Exceeding 100°C is cautioned against, as it can lead to condensation of acetylene into vinylacetylene and other products google.com.

Equilibrium Considerations: Under certain conditions, particularly with aqueous KOH, the equilibrium may not be fully shifted towards potassium acetylide formation, with water acting as a competing proton acceptor ajol.info. However, these methods are widely used for generating potassium acetylide for subsequent reactions.

Deprotonation of Terminal Alkynes by Strong Bases to Form Acetylides

The formation of acetylides from terminal alkynes is a fundamental reaction in organic synthesis, relying on the acidic nature of the sp-hybridized C-H bond. Acetylene itself, with a pKa of approximately 25, can be deprotonated by bases with conjugate acids possessing pKa values higher than 25 wikipedia.orgvaia.comlibretexts.org.

While potassium hydroxide can effect this deprotonation, stronger bases are often preferred for more complete conversion and higher yields. These include:

Alkali Metal Amides: Sodium amide (NaNH₂) and potassium amide (KNH₂) are potent bases capable of efficiently deprotonating acetylene to form the corresponding acetylides testbook.comallen.inbyjus.comlibretexts.orgwikipedia.org. The amide ion (NH₂⁻) has a significantly higher pKa (~38) than acetylene, ensuring a favorable equilibrium for deprotonation libretexts.org.

Organometallic Reagents: Organolithium reagents, such as n-butyllithium (n-BuLi) or ethyl lithium (EtLi), and lithium bis(trimethylsilyl)amide (LiHMDS) are also highly effective in deprotonating terminal alkynes to form lithium acetylides testbook.comallen.inbyjus.comwikipedia.orgresearchgate.net.

These strong bases facilitate the formation of the acetylide anion, which then acts as a potent nucleophile in subsequent reactions.

In-Situ Generation and Catalytic Synthesis Approaches

Beyond traditional stoichiometric preparations, potassium-containing species play vital roles in catalytic processes involving acetylene, often through in-situ generation or as promoters.

Generation via Potassium Bis(trimethylsilyl)amide (KHMDS)-Catalyzed Processes

Potassium bis(trimethylsilyl)amide (KHMDS) is a strong, non-nucleophilic base that has found application in catalytic C-H functionalization reactions. In the context of acetylene chemistry, KHMDS can be employed to facilitate the silylation of terminal alkynes, leading to the formation of silylacetylenes. These processes can involve the in-situ generation of potassium acetylide intermediates or related potassium species that enable catalytic cycles researchgate.net. KHMDS has been utilized as a transition metal-free catalyst for the silylation of terminal alkynes, demonstrating its utility in generating valuable alkynylsilanes under mild conditions researchgate.net.

Role of Potassium Ions in Catalytic Acetylene Transformations

Potassium ions, often introduced via potassium hydroxide or other potassium salts, are crucial promoters and components in various catalytic systems involving acetylene.

Selective Hydrogenation: Potassium acts as a significant promoter in the catalytic hydrogenation of acetylene, particularly on platinum-based catalysts. For instance, in the partial hydrogenation of acetylene to ethylene (B1197577), potassium, when applied to platinum catalysts (e.g., on K-β'-alumina), dramatically enhances ethylene selectivity, increasing it from below 20% to as high as 90% acs.orgacs.orgglobalauthorid.com. The potassium ions are believed to modify the adsorption properties of ethylene and hydrogen on the platinum surface, favoring the desired product acs.orgacs.org.

Oligomerization and Polymerization: In the catalytic oligomerization of acetylene, such as in the formation of vinylacetylene via the Nieuwland catalyst system (typically copper(I) chloride with ammonium (B1175870) chloride), ammonium or potassium ions are essential for catalyst function acs.org. Potassium ions, often in a K/Cu ratio similar to that in KCuCl₂, are beneficial, facilitating the formation of a copper acetylide intermediate that drives the reaction acs.org.

Ethynylation and Alkynylation: Potassium hydroxide serves as a catalyst in the ethynylation of carbonyl compounds with acetylene to produce acetylenic alcohols (propargyl alcohols) nih.gov. Systems like KOH-H₂O-DMSO have been effective for this transformation nih.gov. Potassium ions can also be incorporated into more complex catalytic systems, such as those involving crown ethers or podands, to facilitate ethynylation reactions, where the potassium ion acts as a template to complex with acetylene and promote its addition google.com.

Hydrochlorination: Potassium can act as a promoter in ruthenium-catalyzed hydrochlorination of acetylene. For example, RuCl₃-KCl/SAC (single-atom catalyst) systems exhibit improved performance over unsupported Ru catalysts, with potassium enhancing acetylene conversion nih.gov.

These catalytic roles underscore the importance of potassium in mediating acetylene's reactivity, leading to a diverse range of valuable chemical products.

Synthesis of Bimetallic and Ternary Potassium Acetylide Complexes

The formation of bimetallic and ternary complexes involving potassium acetylide allows for the creation of materials with tailored properties, combining the reactivity of the acetylide unit with the characteristics of different metal centers.

Alkali and Alkaline-Earth Metal Acetylide Systems

Systems involving potassium acetylide and other alkali or alkaline-earth metals have been investigated, particularly in the realm of ternary transition metal acetylides and mixed-metal complexes.

Ternary alkali metal transition metal acetylides of the general formula A₂MC₂, where A represents an alkali metal (such as sodium or potassium) and M is a transition metal (like palladium or platinum), can be synthesized through solid-state reactions. For instance, potassium acetylides (K₂C₂) react with palladium or platinum metals in an inert atmosphere at elevated temperatures, around 350°C, to yield compounds like K₂PdC₂ and K₂PtC₂ nih.goviieta.org. These structures are characterized by polymeric chains of [M(C₂)₂/₂]²⁻ units, interspersed with the alkali metal cations nih.gov. Spectroscopic analysis of these compounds, such as K₂PdC₂, reveals a C-C bond length of 1.263(3) Å, which is notably longer than a typical C-C triple bond, suggesting significant electronic interactions, possibly strong back-bonding from the metal to the acetylide unit nih.gov.

Furthermore, bimetallic complexes incorporating potassium and other metals, such as magnesium, have been synthesized. An example is the preparation of complexes like [K(dme)][LMg(C≡CSiMe₃)(dme)], where 'L' represents a ligand and 'dme' is dimethoxyethane, a coordinating solvent researchgate.net. These syntheses often involve reacting a magnesium-magnesium bonded compound with a silylated alkyne in the presence of potassium, demonstrating the integration of potassium acetylide fragments within a bimetallic framework researchgate.net.

Table 1: Ternary Alkali Metal Transition Metal Acetylides

FormulaAlkali Metal (A)Transition Metal (M)Synthesis MethodTemperature
K₂PdC₂KPdReaction of K₂C₂ with Pd in inert atmosphere~350°C
K₂PtC₂KPtReaction of K₂C₂ with Pt in inert atmosphere~350°C

Table 2: Bimetallic Potassium-Containing Acetylide Complexes

Complex FormulaMetal CentersAcetylide LigandCoordinating Solvent/LigandSynthesis Approach
[K(dme)][LMg(C≡CSiMe₃)(dme)]K and MgMe₃SiC≡CSiMe₃dme (dimethoxyethane)Reaction of Mg-Mg bonded compound with trimethylsilylacetylene (B32187) researchgate.net

Synthesis of Potassium-Containing Acetylide Solvates

Potassium acetylide and related species can form solvates, particularly in liquid ammonia, which acts as a versatile solvent for stabilizing reactive species.

Alkali metal acetylides, including potassium acetylide (K₂C₂), are generally insoluble in common organic solvents researchgate.net. However, their solubility in liquid ammonia has been exploited to synthesize crystalline solvates. For instance, potassium acetylide can dissolve in liquid ammonia to form ammoniates, such as K₂C₂·2NH₃ researchgate.netd-nb.info. The synthesis involves dissolving K₂C₂ in liquid ammonia, often at low temperatures, to yield single crystals of the ammoniate researchgate.netd-nb.info. These K₂C₂·2NH₃ compounds represent some of the earliest examples of binary acetylide solvates researchgate.net. The process in liquid ammonia may also involve equilibria between acetylene, hydrogenacetylide, and acetylide anions, depending on the cation present d-nb.info. While liquid ammonia is effective, the necessary reaction conditions can be challenging syr.edu.

Table 3: Potassium Acetylide Solvates

Solvate FormulaSolvating AgentSynthesis MethodKey Structural Feature
K₂C₂·2NH₃Liquid AmmoniaDissolving K₂C₂ in liquid NH₃Ammoniate

Potassium acetylide, as a fundamental building block, enables the synthesis of these more complex bimetallic, ternary, and solvated species, which are critical for advancing materials science and synthetic chemistry.

Nucleophilic Reactivity of the Acetylide Anion

The acetylide anion, formed by the deprotonation of a terminal alkyne, possesses a significant negative charge localized on an sp-hybridized carbon atom. This hybridization imparts a degree of s-character to the orbital holding the lone pair, making it more electronegative and thus a strong nucleophile. libretexts.orgbyjus.comallen.in This potent nucleophilicity allows the acetylide anion to readily attack electrophilic centers, driving key synthetic transformations.

SN2 Alkylation Reactions with Alkyl Halides

One of the most significant reactions involving acetylide anions is their participation in nucleophilic substitution (SN2) reactions with alkyl halides. This process is instrumental in extending carbon chains and synthesizing substituted alkynes. libretexts.orgmasterorganicchemistry.comjove.commasterorganicchemistry.comyoutube.com

The general mechanism involves the acetylide anion acting as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. This attack occurs from the backside relative to the leaving group (typically a halide ion), leading to the displacement of the halide and the formation of a new carbon-carbon bond. This concerted, one-step process is characteristic of the SN2 mechanism. libretexts.orgjove.commasterorganicchemistry.com

Table 1: SN2 Alkylation of Acetylides with Alkyl Halides

Alkyl Halide TypeAcetylide ReactivityPrimary Product TypeOutcome Description
MethylHighInternal AlkyneEfficient C-C bond formation via SN2 substitution.
PrimaryHighInternal AlkyneEfficient C-C bond formation via SN2 substitution. This is the most favorable substrate class.
SecondaryLowAlkenePredominantly undergoes E2 elimination due to the acetylide's strong basicity and increased steric hindrance at the secondary carbon.
TertiaryVery LowAlkeneAlmost exclusively undergoes E2 elimination due to strong basicity and significant steric hindrance. SN2 substitution is not observed.

The SN2 alkylation of acetylides is a cornerstone for building more complex carbon skeletons. Its scope is broad when applied to suitable substrates. The reaction is highly effective for forming C-C bonds with methyl and primary alkyl halides, allowing for the synthesis of a wide array of internal alkynes from simple starting materials like acetylene itself. libretexts.orgmasterorganicchemistry.comjove.commasterorganicchemistry.com The utility of this reaction lies in its ability to reliably introduce alkynyl groups and extend carbon chains, a fundamental strategy in organic synthesis. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

However, the scope is significantly limited by the nature of the alkyl halide. The acetylide anion is not only a strong nucleophile but also a very strong base. libretexts.orgmasterorganicchemistry.comjove.com This dual nature leads to a strong preference for elimination pathways when secondary or tertiary alkyl halides are used. libretexts.orgmasterorganicchemistry.comjove.commasterorganicchemistry.com

When acetylides react with secondary or tertiary alkyl halides, the strong basicity of the acetylide anion dominates over its nucleophilicity. libretexts.orgmasterorganicchemistry.comjove.commasterorganicchemistry.com This leads to a competitive E2 (bimolecular elimination) pathway. In this process, the acetylide anion acts as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the leaving group. wikipedia.orgulethbridge.calibretexts.org The electrons from the breaking C-H bond form a new pi bond, and the leaving group is expelled, resulting in the formation of an alkene. wikipedia.orgulethbridge.ca For instance, reacting a secondary alkyl halide like bromocyclopentane (B41573) with a propyne (B1212725) anion typically yields cyclopentene (B43876) via elimination rather than the desired substitution product. libretexts.org

Addition Reactions with Carbonyl Compounds (Alkynylation/Favorskii Reaction)

Acetylide anions are also highly effective nucleophiles in addition reactions to carbonyl compounds, such as aldehydes and ketones. libretexts.orgchemeurope.comucalgary.cawikipedia.orgepfl.chwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comchadsprep.comyoutube.comacs.org This type of reaction is broadly termed alkynylation, and when terminal alkynes are involved, it is specifically known as the Favorskii reaction. chemeurope.comwikipedia.orgwikipedia.orgjk-sci.com

The reaction involves the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon. This attack breaks the π bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate during the work-up stage yields an alcohol. libretexts.orgucalgary.cawikipedia.orglibretexts.orglibretexts.orgyoutube.com

The addition of acetylides to aldehydes and ketones is a direct route to propargyl alcohols, which are molecules containing both an alcohol functional group and an alkyne moiety. chemeurope.comucalgary.cawikipedia.orgwikipedia.orgyoutube.comjk-sci.comnih.govrsc.org The type of propargyl alcohol formed is dependent on the nature of the carbonyl compound:

Advanced Mechanistic Investigations of Potassium Acetylide Reactions

Potassium acetylide's reactivity is dominated by the nucleophilic character of the acetylide anion. This anion readily participates in reactions that extend carbon chains or introduce the ethynyl (B1212043) group into organic molecules.

Role of Potassium Counterion in Reaction Pathways

Alkali and alkaline earth metal acetylides, including potassium acetylide, exhibit significant ionic character, behaving as Zintl phase compounds containing the C≡C⁻ or C≡C²⁻ ions byjus.comwikipedia.org. The potassium cation (K⁺) acts as the counterion, stabilizing the negatively charged acetylide anion. This ionic nature contributes to potassium acetylide's strong basicity and nucleophilicity, enabling it to abstract protons from weak acids and attack electrophilic centers ontosight.aimasterorganicchemistry.comchemistrysteps.comlibretexts.org.

Metal-Catalyzed Reactions Involving Acetylide Intermediates

While direct examples of potassium acetylide as a catalyst or a key intermediate in metal-catalyzed reactions are not prominently featured, acetylide anions, in general, are recognized as crucial intermediates in various metal-catalyzed transformations. These include:

Coupling Reactions: Acetylides serve as intermediates in important carbon-carbon bond-forming reactions such as the Sonogashira, Cadiot-Chodkiewicz, Glaser, and Eglinton couplings allen.inscience.gov. These reactions typically involve transition metal catalysts (e.g., palladium, copper) that facilitate the coupling of acetylides with organic halides or other unsaturated compounds.

Hydrophosphorylation: In the context of hydrophosphorylation, terminal alkynes can be converted into metal acetylides (e.g., copper acetylides) under the reaction conditions, which then participate in the catalytic cycle rsc.orgrsc.org. This highlights how metal catalysis can generate acetylide intermediates from simple alkynes.

Mechanistic Studies of Hydrophosphorylation Reactions

Hydrophosphorylation reactions involve the addition of a P-H bond across a carbon-carbon multiple bond. Mechanistic studies have shed light on these processes, particularly those involving alkali metal bases like potassium.

One notable example is the potassium base-mediated hydrophosphorylation of phenylacetylene (B144264) with dimesitylphosphane oxide. In this reaction, potassium bases facilitate the formation of a potassium acetylide intermediate. The proposed mechanism involves the nucleophilic attack of the potassium acetylide on the phosphorus atom of the phosphane oxide, leading to a tetracoordinate transition state. This pathway can result in the formation of ethane-1,2-diyl-bis(dimesitylphosphane oxide) and involves the substitution of a silyl (B83357) group by a hydrogen atom via a complex reaction pathway acs.orgdb-thueringen.de.

Furthermore, copper-catalyzed hydrophosphorylation of alkynes, often proceeding via copper acetylide intermediates, has been investigated. These studies suggest mechanisms involving anti-Markovnikov addition of phosphonate (B1237965) nucleophiles to the alkyne triple bond, leading to vinyl phosphonates rsc.orgrsc.org. The role of the catalyst, solvent, and potential Lewis acid/base interactions are crucial in determining the regioselectivity and efficiency of these hydrophosphorylation reactions rsc.orgrsc.org.

Polymerization and Extended Carbon Networks Derived from Acetylide Anions

Under specific conditions, particularly high pressure, acetylide anions can undergo polymerization, leading to the formation of novel carbon-rich materials.

High-Pressure Induced Polymerization of Acetylide Units

High-pressure induced polymerization (PIP) is a process where external pressure drives the formation of covalent bonds between unsaturated carbon atoms, leading to polymeric structures. Acetylide anions are particularly susceptible to this phenomenon. For instance, calcium acetylide (CaC₂) has been shown to polymerize under high pressure, forming extended carbon networks researchgate.netrsc.org. This polymerization is often accompanied by a dramatic increase in electrical conductivity, with CaC₂ exhibiting up to a 10⁷-fold enhancement researchgate.netrsc.org.

Studies on lithium acetylide (Li₂C₂) have also revealed pressure-induced polymerization, yielding a polymerized form with a ribbon structure and a significant increase in electrical conductivity (up to 10⁹-fold) iphy.ac.cn. The pressure thresholds for the polymerization of various metal acetylides are generally high, often exceeding 20 GPa, due to electrostatic repulsion between cations and steric hindrance hpstar.ac.cn. Monosodium acetylide (NaC₂H) has been observed to polymerize at a comparatively lower pressure of 14 GPa, initiated by a free radical addition process acs.org.

Table 3.3.1: High-Pressure Induced Polymerization of Metal Acetylides

Metal AcetylidePolymerization Pressure Threshold (GPa)Conductivity EnhancementPolymerized Products/FragmentsReferences
CaC₂~20 GPaUp to 10⁷-foldPolyacetylide, Polyacenide, Graphenide researchgate.netrsc.orghpstar.ac.cn
Li₂C₂>35 GPaUp to 10⁹-foldPolymerized Li₂C₂ (ribbon structure) iphy.ac.cn
NaC₂H14 GPaNot specifiedPolycarbide anions (CₓH<0xE1><0xB5><0xA7>ⁿ⁻) acs.org

Formation of Metal Polycarbides and Polyacenides

The high-pressure polymerization of acetylide units is a key route for synthesizing novel metal polycarbides and materials with extended carbon frameworks, such as polyacenides researchgate.netrsc.org. Under extreme pressure, the acetylide anions within metal carbides like CaC₂ can rearrange and form new carbon-carbon covalent bonds, leading to polymeric chains or networks researchgate.netrsc.org. Identification of polycarbide anions, such as C₆⁶⁻, provides evidence for the polymerization of acetylide units and the formation of polyacenide fragments researchgate.netrsc.org. These processes not only alter the structural arrangement of carbon atoms but also significantly impact the material's electronic properties, as demonstrated by the substantial increase in electrical conductivity observed in polymerized acetylides researchgate.netrsc.orgiphy.ac.cn. The pressure-induced transformation of simple acetylides into complex polycarbidic and polyacenidic structures underscores the potential of high-pressure synthesis for creating advanced carbon-based materials.

Compound List:

Potassium Acetylide (Potassioethyne)

Acetylene (Ethyne)

Calcium Acetylide (Calcium Carbide)

Lithium Acetylide

Sodium Acetylide

Copper Acetylide

Dimesitylphosphane Oxide

Phenylacetylene

Trimethylsilyl Acetylene

Advanced Applications and Derivatization Strategies in Modern Chemical Synthesis

Strategic Use of Potassium Acetylide in Complex Organic Synthesis

Potassium acetylide (KC₂H), the potassium salt of acetylene (B1199291), serves as a potent nucleophile and a fundamental building block in the strategic construction of intricate molecular frameworks. Its utility stems from the highly reactive carbon-carbon triple bond, which readily participates in a variety of carbon-carbon bond-forming reactions.

The alkylation of potassium acetylide is a cornerstone of synthetic organic chemistry, providing a direct and efficient pathway to substituted alkynes. masterorganicchemistry.comlibretexts.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the acetylide anion displaces a halide or other suitable leaving group from an alkylating agent. libretexts.org The general transformation can be represented as:

KC≡CH + R-X → R-C≡CH + KX

Where R represents an alkyl group and X is a halide.

This method is particularly effective for the synthesis of terminal alkynes, which are themselves versatile intermediates for further functionalization. The reaction works best with primary alkyl halides. masterorganicchemistry.comlibretexts.org Secondary and tertiary alkyl halides are more prone to elimination reactions (E2) due to the strong basicity of the acetylide ion. masterorganicchemistry.comlibretexts.org

The strategic application of this reaction allows for the iterative extension of carbon chains and the introduction of the alkyne functionality into a wide array of molecular architectures. masterorganicchemistry.com These resulting substituted alkynes are pivotal precursors in the synthesis of polymers, pharmaceuticals, and other complex organic molecules. nih.gov

A variety of bases can be used to deprotonate terminal alkynes to form the corresponding metal acetylide, with potassium bases such as potassium hydroxide (B78521) (KOH) and potassium bis(trimethylsilyl)amide (KHMDS) being effective options. researchgate.net The choice of base and reaction conditions can be tailored to the specific substrate and desired outcome.

Reactant 1Reactant 2BaseProductReaction Type
Terminal AlkynePrimary Alkyl HalidePotassium AmideSubstituted AlkyneNucleophilic Substitution (SN2)
AcetyleneAlkyl HalidePotassium HydroxideTerminal AlkyneAlkylation
Terminal AlkyneKetonePotassium bis(trimethylsilyl)amidePropargylic AlcoholNucleophilic Addition

Potassium acetylide plays a crucial role in vinylation reactions, which are essential for the synthesis of N-vinyl compounds and vinyl ethers. These reactions typically involve the addition of an N-H or O-H bond across the carbon-carbon triple bond of acetylene.

One of the most significant industrial applications is the synthesis of N-vinyl-2-pyrrolidone (NVP). chemicalbook.com In this process, 2-pyrrolidone is treated with acetylene in the presence of a catalytic amount of potassium hydroxide. The reaction proceeds through the formation of the potassium salt of 2-pyrrolidone, which then acts as the active catalyst for the vinylation. chemicalbook.com

The general scheme for the synthesis of N-vinyl compounds can be depicted as:

R₂NH + HC≡CH --(KOH)--> R₂N-CH=CH₂

Similarly, vinyl ethers can be synthesized by the reaction of alcohols with acetylene under basic conditions, often employing potassium salts as catalysts. gejournal.net

These vinyl monomers are of great commercial importance, serving as building blocks for a variety of polymers with diverse applications, including adhesives, coatings, and hydrogels. chemicalbook.commdpi.commdpi.com

The synthesis of terpenes, a large and diverse class of naturally occurring organic compounds, often involves the strategic use of acetylide chemistry to construct the characteristic carbon skeletons. nih.govmdpi.com Acetylide intermediates, generated from acetylene or terminal alkynes, serve as versatile C₂ building blocks that can be elaborated into complex terpene frameworks. researchgate.net

A common strategy involves the nucleophilic addition of an acetylide to a carbonyl compound, such as a ketone or aldehyde, to form a propargylic alcohol. This reaction creates a new carbon-carbon bond and introduces a hydroxyl group and an alkyne functionality, which can be further manipulated. For instance, the resulting alkynyl alcohol can undergo a variety of transformations, including reduction to the corresponding alkene or alkane, or further functionalization of the triple bond.

An example of this strategy is the diastereoselective reduction of a ketone with lithium acetylide to form a key intermediate in the synthesis of a complex molecule. nih.gov While this example uses lithium acetylide, the principle is readily extendable to potassium acetylide, which can be generated in situ from acetylene and a potassium base. The choice of metal acetylide can influence the stereochemical outcome of the reaction.

The biosynthesis of terpenes in nature follows a different pathway, primarily through the coupling of isoprene units. mdpi.comyoutube.com However, in the laboratory, the use of acetylide intermediates provides a powerful and flexible approach to the total synthesis of these structurally complex and biologically significant molecules. nih.gov

Potassium Acetylide in Organometallic and Coordination Chemistry

Potassium acetylide is a valuable reagent in the field of organometallic and coordination chemistry, primarily for the introduction of acetylide ligands to metal centers. The acetylide anion (C₂H⁻) can act as a strong carbon-based nucleophile, readily displacing other ligands to form stable metal-acetylide complexes.

Platinum(II) acetylide complexes are a well-studied class of organometallic compounds with interesting photophysical and electronic properties. nih.govresearchgate.netresearchgate.net The synthesis of these complexes often involves the reaction of a platinum(II) precursor, such as a platinum halide complex, with a source of the acetylide ligand.

Potassium acetylide, or more commonly, the in situ generated acetylide from a terminal alkyne and a base like potassium tert-butoxide, can be used to introduce the acetylide ligand. researchgate.net For example, the reaction of [Pt(COD)Cl₂] (where COD is 1,5-cyclooctadiene) with 2-ethynylpyridine in the presence of potassium tert-butoxide yields the corresponding platinum(II) bis(acetylide) complex. researchgate.net

The general synthetic route can be illustrated as follows:

[PtL₂X₂] + 2 KC≡CR → [PtL₂(C≡CR)₂] + 2 KX

Where L is a neutral ligand (e.g., a phosphine or an amine) and X is a halide.

These platinum(II) acetylide complexes have been extensively characterized by various spectroscopic techniques, including ¹H and ³¹P NMR spectroscopy, and their structures have often been confirmed by X-ray crystallography. researchgate.netrsc.org The electronic properties of these complexes can be tuned by modifying the ancillary ligands and the substituent on the acetylide moiety, leading to applications in materials science, such as in organic light-emitting diodes (OLEDs). ecnu.edu.cnnih.gov

Platinum(II) PrecursorAcetylide SourceBaseProduct
[Pt(COD)Cl₂]2-EthynylpyridinePotassium tert-butoxide[Pt(COD)(C≡C-2-py)₂]
[Pt(MesBIAN)Cl₂]Phenylacetylene (B144264)Not specified[Pt(MesBIAN)(C≡CPh)₂]
cis-[Pt(CNR)₂Cl₂]PhenylacetyleneNot specifiedcis-[Pt(CNR)₂(C≡CPh)₂]

Ligand exchange reactions are a fundamental process in the chemistry of coordination complexes, and platinum(II) acetylide complexes are no exception. semanticscholar.orgmatthey.com The ligands in a square-planar platinum(II) complex can be substituted by other ligands, and the kinetics and mechanism of these reactions are of significant interest.

In the context of platinum(II) acetylide complexes, ligand exchange can be used to modify the properties of the complex or to introduce new functionalities. For instance, the ancillary ligands (L) in a [PtL₂(C≡CR)₂] complex can be replaced by other ligands, which can influence the photophysical properties of the complex.

Furthermore, the introduction of chiral ligands can lead to the formation of chiral platinum(II) acetylide complexes. The control of chirality is a critical aspect of modern synthetic chemistry, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications. By using chiral ancillary ligands, it is possible to create a chiral environment around the platinum center, which can be used to induce stereoselectivity in subsequent reactions or to create materials with chiroptical properties.

The "secondary heavy-atom effect" is a strategy that has been employed to enhance the photoluminescence quantum yields of blue-phosphorescent platinum acetylide complexes. nih.gov This involves the chelation of coinage metals, such as Cu(I) or Ag(I), to pyridyl-substituted acetylide ligands. The nature of the counteranion can also play a role in controlling the aggregation and, consequently, the phosphorescence profile of these complexes. nih.gov

Catalytic Systems Involving Potassium Acetylide

Transition Metal-Free Catalysis Mediated by Potassium Bases

In recent years, there has been a significant shift towards the development of catalytic systems that avoid the use of expensive and potentially toxic transition metals. Potassium bases have emerged as powerful tools in this area, enabling a variety of transformations through the in-situ generation of reactive species like potassium acetylide.

Potassium bis(trimethylsilyl)amide (KHMDS) is a commercially available and inexpensive strong, non-nucleophilic base that has proven to be an efficient transition metal-free catalyst for several reactions involving terminal alkynes. researchgate.netwikipedia.orgcommonorganicchemistry.com For instance, KHMDS can catalyze the sp C-H silylation of a range of terminal alkynes under mild conditions. researchgate.net This process allows for the synthesis of valuable silylacetylenes without the need for transition metal catalysts. The catalytic cycle is believed to involve the deprotonation of the terminal alkyne by KHMDS to generate a potassium acetylide intermediate, which then reacts with a silylating agent. researchgate.net

Similarly, potassium tert-butoxide (KOt-Bu) has been employed in transition-metal-free intramolecular α-arylations of fluoro- and chloro-substituted anilides to synthesize oxindoles. organic-chemistry.org This base-promoted cyclization offers a practical alternative to traditional palladium-catalyzed methods. organic-chemistry.org The mechanism is thought to proceed via an SNAr pathway for fluoro-substituted substrates. organic-chemistry.org

The generation of nucleophilic and reactive acetylides from terminal alkynes using potassium bases like potassium hydroxide (KOH) or potassium tert-butoxide in solvents like DMSO has been demonstrated to be a mild and experimentally simple method. nih.gov These in-situ generated potassium acetylides can then participate in various reactions, such as the synthesis of 1,5-disubstituted triazoles from organic azides, without the need for aggressive lithium or magnesium reagents. nih.gov

Potassium BaseCatalyzed ReactionSubstratesKey Advantage
KHMDSsp C-H silylationTerminal alkynesMild, transition metal-free synthesis of silylacetylenes researchgate.net
KOt-BuIntramolecular α-arylationFluoro- and chloro-substituted anilidesTransition-metal-free synthesis of oxindoles organic-chemistry.org
KOH / KOt-BuTriazole synthesisTerminal alkynes, organic azidesMild generation of reactive acetylides without aggressive reagents nih.gov

Base-Catalyzed Acetylene Reactions and Activation

The activation of the C-H bond in acetylene is a crucial step in many of its synthetic applications. Potassium bases play a significant role in this activation, facilitating a range of base-catalyzed reactions.

The reaction of acetylene with potassium hydroxide (KOH) in an organic solvent is a well-established method for generating potassium acetylide in situ. google.com This process is influenced by temperature, with higher temperatures favoring the absorption of acetylene and the formation of the acetylide. google.com The resulting suspension can then be used for subsequent reactions, such as the preparation of acetylenic alcohols by reacting with aldehydes or ketones. google.com

The acidity of acetylene (pKa ≈ 25) is generally not sufficient for it to react with weaker bases like NaOH or KOH in aqueous solution. vedantu.comreddit.com However, the use of a solvent like dimethyl sulfoxide (B87167) (DMSO) can significantly enhance the acidity of terminal alkynes. nih.gov This allows for deprotonation by bases like KOH to form the corresponding potassium acetylide. nih.gov This principle is utilized in various synthetic methodologies, such as the reaction of nitromethane with acetylene in a KOH-DMSO system. researchgate.net

The activation of acetylene by potassium bases has also been explored in the context of vinylation reactions. For example, the reaction of ketones with acetylene in a KOH-DMSO system can lead to the formation of methylenedioxobicyclooctanes, which is proposed to occur through the vinylation of an enolate anion. acs.org

Development of Novel Materials with Acetylide Moieties

Design and Synthesis of Functionalized Oligopyridines and Platinum Poly-ynes

The incorporation of acetylide moieties into conjugated organic and organometallic structures is a powerful strategy for the development of novel materials with tailored electronic and photophysical properties. Potassioethyne and its derivatives are key building blocks in the synthesis of these advanced materials.

A series of acetylide-functionalized oligopyridines have been synthesized and characterized. bath.ac.uk These molecules can serve as ligands for the construction of more complex architectures. For example, trimethylsilyl-protected bis(ethynyl)oligopyridine derivatives have been prepared and subsequently converted to their terminal di-yne counterparts. bath.ac.uk These di-ynes can then be used to synthesize dinuclear platinum(II) complexes and novel platinum(II) poly-yne polymers. bath.ac.uk

The synthesis of these platinum poly-ynes is typically achieved through a CuI-catalyzed dehydrohalogenation polycondensation reaction between the terminal di-yne and a platinum(II) chloride precursor. bath.ac.uk The resulting polymers contain oligopyridyl linker groups within the polymer backbone. The photophysical properties of these materials, such as their absorption and phosphorescence spectra, are influenced by the structure of the oligopyridine linker. bath.ac.uk For instance, the number of pyridine units in the linker group can affect the thermal stability of the polymer and the energy of the singlet and triplet excited states. bath.ac.uk

The end-functionalization of polymers with platinum-acetylide complexes has also been demonstrated as a method to impart specific properties to the material. For example, polynorbornene has been functionalized at its chain end with a platinum-acetylide complex. figshare.com This was achieved through a sequence of ring-opening metathesis polymerization, quenching with a silyl-protected bis(ethynyl) compound, deprotection, and finally a dehydroiodination coupling with a platinum(II) iodo complex. figshare.com The resulting functionalized polymer exhibited intense absorption bands characteristic of the platinum-acetylide moiety and showed interesting photoluminescent properties. figshare.com

Material TypeSynthetic StrategyKey PrecursorsNoteworthy Property
Platinum(II) Poly-ynesCuI-catalyzed dehydrohalogenation polycondensationAcetylide-functionalized oligopyridines, Pt(II) chloride precursorTunable photophysical properties based on linker structure bath.ac.uk
End-functionalized PolynorborneneROMP followed by end-capping and couplingPolynorbornene, Pt(II) acetylide complexPhotoluminescent properties imparted by the end-group figshare.com

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Potassioethyne (KC≡CH), and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

  • Methodology : Use controlled experiments to compare routes such as deprotonation of ethyne (HC≡CH) with potassium bases (e.g., KNH₂ in liquid NH₃) or metathesis reactions. Monitor variables like solvent polarity (aprotic vs. protic), temperature (-78°C to 25°C), and stoichiometry. Characterize products via elemental analysis, NMR (¹H/¹³C), and mass spectrometry. Tabulate yields and purity metrics to identify optimal conditions .
  • Data Example :

MethodSolventTemp (°C)Yield (%)Purity (NMR)
KNH₂ in NH₃Liquid NH₃-3385>95%
KH in THFTHF257289%

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure and bonding?

  • Methodology : Employ IR spectroscopy to identify C≡C stretching frequencies (~2100 cm⁻¹), Raman spectroscopy for lattice vibrations, and X-ray diffraction (XRD) for crystal structure determination. Compare experimental data with computational models (DFT) to validate bond lengths and angles .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD simulations) be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodology :

Perform kinetic studies to determine rate laws under varying conditions.

Use DFT calculations (software: Gaussian, ORCA) to model transition states and activation energies.

Validate simulations with isotopic labeling experiments (e.g., deuterated ethyne) to track proton transfer pathways .

  • Key Consideration : Address discrepancies between computational predictions and experimental results by refining basis sets or solvation models .

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., stability in air, decomposition pathways) of this compound?

  • Methodology :

  • Conduct thermogravimetric analysis (TGA) to quantify decomposition temperatures.
  • Use controlled atmosphere experiments (e.g., inert vs. humid conditions) to assess reactivity.
  • Perform systematic reviews of literature to identify outliers and design replicate studies with standardized protocols .
    • Data Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and isolate confounding variables (e.g., trace moisture in solvents) .

Q. How can isotopic labeling (²H, ¹³C) clarify the role of this compound in C–C bond-forming reactions?

  • Methodology :

Synthesize isotopically labeled KC≡CH (e.g., KC≡¹³CH).

Monitor reaction pathways via NMR or mass spectrometry to track isotopic incorporation in products.

Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Methodological Frameworks for Research Design

Q. What criteria (e.g., FINER: Feasible, Novel, Ethical, Relevant) should guide the formulation of this compound research questions?

  • Application :

  • Feasible : Ensure access to air-sensitive synthesis equipment (gloveboxes, Schlenk lines).
  • Novel : Explore understudied applications (e.g., KC≡CH as a ligand in coordination chemistry).
  • Ethical : Adhere to safety protocols for handling reactive alkali metal compounds.
  • Relevant : Align with broader goals in organometallic chemistry or materials science .

Q. How should researchers structure a literature review to identify gaps in this compound studies?

  • Strategy :

  • Use databases (SciFinder, Reaxys) with keywords: “this compound synthesis,” “alkali metal acetylides,” “C≡CH reactivity.”
  • Filter results by publication date (last 10 years) and document type (peer-reviewed articles, patents excluded).
  • Tabulate findings to highlight underreported areas (e.g., catalytic applications) .

Data Integrity and Reproducibility

Q. What steps ensure reproducibility in this compound synthesis and characterization?

  • Protocols :

  • Publish detailed experimental procedures (e.g., Beilstein Journal guidelines) with exact reagent grades and instrument calibration data.
  • Deposit raw data (spectra, crystallographic files) in open-access repositories (e.g., Zenodo) .

Q. How can researchers address non-reproducible results in this compound studies?

  • Resolution :

Replicate experiments using identical materials and conditions.

Collaborate with independent labs to verify findings.

Report negative results to prevent publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.